DMNA has been investigated for its potential role in modulating neurotransmission, particularly in the context of cholinergic and glutamatergic systems. Studies suggest that DMNA may interact with nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors, which are involved in various cognitive functions and memory formation. [Source: European Journal of Pharmacology, "5-(dimethylamino)nicotinic acid (DMNA) modulates cholinergic and glutamatergic transmission in the rat hippocampus in vitro," ] However, the specific mechanisms of action and the therapeutic potential of DMNA in neurological disorders require further investigation.
Due to its potential interaction with neurotransmitter systems, DMNA has been explored in research related to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies have shown that DMNA may exhibit neuroprotective effects and improve cognitive function in animal models. [Source: Behavioural Brain Research, "5-(dimethylamino)nicotinic acid (DMNA) enhances cognitive performance in aged rats," ] However, these findings are preliminary, and further research is needed to determine the efficacy and safety of DMNA in treating these complex diseases.
5-(Dimethylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. Its molecular formula is , and it has a molecular weight of 166.18 g/mol. This compound features a pyridine ring substituted with a dimethylamino group at the 5-position, making it distinct from other nicotinic acid derivatives. The presence of the dimethylamino group enhances its solubility and may influence its biological activity.
These reactions are crucial for both laboratory synthesis and potential therapeutic applications.
5-(Dimethylamino)nicotinic acid exhibits various biological activities, primarily attributed to its structural similarity to nicotinic acid. It has been evaluated for:
The specific biological activities of 5-(Dimethylamino)nicotinic acid compared to other nicotinic acid derivatives remain an area of active investigation.
Several methods have been developed for synthesizing 5-(Dimethylamino)nicotinic acid:
These methods highlight the versatility in the synthesis of this compound, allowing for modifications based on desired properties.
5-(Dimethylamino)nicotinic acid has several potential applications:
Research on the interactions of 5-(Dimethylamino)nicotinic acid with biological systems is limited but essential for understanding its pharmacological profile. Studies typically focus on:
Several compounds are structurally similar to 5-(Dimethylamino)nicotinic acid. Key comparisons include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Nicotinic Acid | Pyridine ring with carboxylic acid | Essential nutrient (Vitamin B3) |
| Methyl Nicotinate | Ester derivative of nicotinic acid | Increased lipophilicity |
| 3-Pyridinecarboxylic Acid | Carboxylic acid at the 3-position | Less potent than 5-(Dimethylamino)nicotinic acid |
| 2-(Dimethylamino)nicotinic Acid | Dimethylamino group at the 2-position | Different receptor interactions |
These comparisons highlight the unique positioning of 5-(Dimethylamino)nicotinic acid within the broader class of nicotinic acids and their derivatives, particularly regarding its potential therapeutic applications and biological activities.
This compound serves as a critical intermediate in medicinal chemistry, particularly in designing ligands for neurological targets. Studies highlight its role in modulating cholinergic transmission via nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors. Its structural hybridity—combining a polar carboxylic acid with a lipophilic dimethylamino group—makes it valuable for probing structure-activity relationships in drug discovery.
As a C5-substituted nicotinic acid derivative, it differs from parent nicotinic acid (C6H5NO2) by a dimethylamino group, altering its electronic profile and solubility (Table 1). This substitution enhances its ability to participate in hydrogen bonding and π-π interactions, making it versatile for coordination chemistry and bioactivity studies.
Table 1: Comparative Properties of Nicotinic Acid Derivatives
| Property | Nicotinic Acid | 5-(Dimethylamino)nicotinic Acid |
|---|---|---|
| Molecular Formula | C6H5NO2 | C8H10N2O2 |
| Molecular Weight (g/mol) | 123.11 | 166.18 |
| LogP | 0.35 | 0.85 |
| pKa (COOH) | 4.85 | ~4.5 |
5-(Dimethylamino)nicotinic acid possesses the molecular formula C₈H₁₀N₂O₂ and exhibits a molecular weight of 166.18 grams per mole [1]. The compound is identified by the Chemical Abstracts Service number 30766-20-2 and carries the International Union of Pure and Applied Chemistry name 5-(dimethylamino)pyridine-3-carboxylic acid [1]. The exact mass determination yields 166.074227566 daltons, which corresponds precisely to the monoisotopic mass value [1]. The molecular structure incorporates twelve heavy atoms with a formal charge of zero, contributing to an overall molecular complexity index of 170 [1].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ [1] |
| Molecular Weight | 166.18 g/mol [1] |
| Exact Mass | 166.074227566 Da [1] |
| Monoisotopic Mass | 166.074227566 Da [1] |
| Heavy Atom Count | 12 [1] |
| Formal Charge | 0 [1] |
The molecular architecture of 5-(dimethylamino)nicotinic acid represents a substituted nicotinic acid derivative featuring a dimethylamino functional group positioned at the 5-carbon of the pyridine ring [1]. The Simplified Molecular Input Line Entry System representation is CN(C)C1=CN=CC(=C1)C(=O)O, which delineates the spatial arrangement of all constituent atoms [1]. The International Chemical Identifier string InChI=1S/C8H10N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5H,1-2H3,(H,11,12) provides comprehensive structural information including connectivity and hydrogen placement [1].
The dimethylamino substituent (-N(CH₃)₂) occupies the 5-position of the pyridine ring system and functions as a strong electron-donating group through resonance and inductive effects [2]. This tertiary amine configuration demonstrates enhanced basicity compared to primary or secondary amines due to the electron-releasing properties of the two methyl groups [2]. The dimethylamino moiety exhibits planar geometry that facilitates optimal orbital overlap with the aromatic π-system of the pyridine ring [2]. The nitrogen atom within this group possesses a lone pair of electrons that can participate in resonance delocalization throughout the aromatic system [2].
The pyridine ring constitutes the central heterocyclic framework of 5-(dimethylamino)nicotinic acid, containing a six-membered aromatic ring with one nitrogen atom [1]. The aromatic nitrogen occupies the 1-position and contributes to the electron-deficient character of the ring system through its electronegativity [3]. The pyridine ring maintains planarity and exhibits typical aromatic stability with delocalized π-electron density [4]. The ring system demonstrates characteristic electron distribution patterns where the nitrogen atom withdraws electron density from the carbon atoms, particularly those in the ortho and para positions relative to the nitrogen [5].
The carboxylic acid functional group (-COOH) is positioned at the 3-carbon of the pyridine ring, forming the nicotinic acid backbone structure [1]. This arrangement places the carboxyl group in a meta relationship to the ring nitrogen atom [1]. The carboxylic acid moiety exhibits typical planar geometry with the carbonyl carbon adopting sp² hybridization [3]. The presence of both carbonyl oxygen and hydroxyl oxygen atoms provides multiple sites for hydrogen bonding interactions [1]. The carboxyl group demonstrates electron-withdrawing characteristics through both inductive and resonance effects, influencing the overall electronic properties of the molecule [6].
The physical characteristics of 5-(dimethylamino)nicotinic acid reflect the combined influences of its aromatic heterocyclic structure, polar functional groups, and hydrogen bonding capabilities [1]. The compound exhibits properties consistent with substituted pyridinecarboxylic acids, demonstrating moderate polarity and specific intermolecular interaction patterns [7].
5-(dimethylamino)nicotinic acid displays hydrogen bond donor count of one and hydrogen bond acceptor count of four, indicating significant potential for intermolecular hydrogen bonding [1]. The topological polar surface area measures 53.4 square angstroms, reflecting the contribution of polar functional groups to the overall molecular surface [1]. The compound exhibits a calculated partition coefficient (XLogP3-AA) value of 0.5, suggesting moderate lipophilicity and balanced hydrophilic-lipophilic character [1]. The rotatable bond count of two indicates limited conformational flexibility primarily associated with the dimethylamino group rotation [1].
For comparison, the parent nicotinic acid demonstrates water solubility of 17 grams per liter at 20 degrees Celsius and slight solubility in ethanol at 10 grams per liter [7]. The dimethylamino substitution in 5-(dimethylamino)nicotinic acid is expected to modify these solubility characteristics due to the altered electronic properties and steric considerations [7].
Irritant